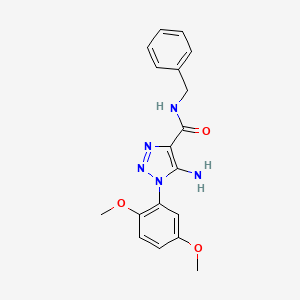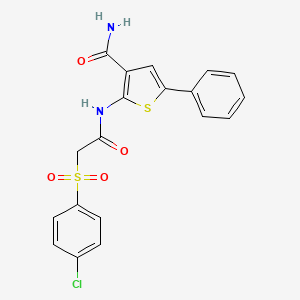
Methyl 2-fluoro-3,5-dinitrobenzoate
描述
Methyl 2-fluoro-3,5-dinitrobenzoate: is an organic compound with the molecular formula C8H5FN2O6 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by a fluorine atom and two nitro groups, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
作用机制
Target of Action
Methyl 2-fluoro-3,5-dinitrobenzoate has been studied for its antifungal activity, particularly against strains of Candida albicans Candida albicans is a type of yeast that can cause infections in humans, particularly in immunocompromised individuals .
Mode of Action
It has been suggested that it operates through a multi-target antifungal mechanism of action . This means it likely interacts with multiple targets within the Candida albicans cells to exert its antifungal effects .
Biochemical Pathways
Given its multi-target mode of action, it is plausible that it impacts several pathways within the Candida albicans cells .
Result of Action
This compound has demonstrated inhibitory effects on the growth of all tested strains of Candida albicans, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that the compound has a potent antifungal effect.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been studied in the form of a nanoemulsion, which can enhance its stability and potentially its bioavailability . .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 2-fluoro-3,5-dinitrobenzoate typically begins with benzoic acid.
Esterification: Finally, the 2-fluoro-3,5-dinitrobenzoic acid is esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions:
Reduction: Methyl 2-fluoro-3,5-dinitrobenzoate can undergo reduction reactions, where the nitro groups are reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro groups, making the fluorine atom more susceptible to nucleophilic attack.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl 2-fluoro-3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-3,5-dinitrobenzoic acid.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Methyl 2-fluoro-3,5-dinitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Antifungal Agents: Research has shown that derivatives of this compound exhibit antifungal activity against Candida albicans, making it a potential candidate for developing new antifungal therapies.
Industry:
相似化合物的比较
Methyl 3,5-dinitrobenzoate: Similar structure but lacks the fluorine atom at the 2 position.
2-Fluoro-3,5-dinitrobenzoic acid: Similar structure but in the acid form rather than the ester form.
Uniqueness:
属性
IUPAC Name |
methyl 2-fluoro-3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWYSHWKVSVXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367946-80-3 | |
| Record name | methyl 2-fluoro-3,5-dinitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)

![5-chloro-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2962622.png)


![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2962633.png)
![4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2962634.png)

